molecular formula C9H11NO B1268287 3-(Allyloxy)aniline CAS No. 74900-81-5

3-(Allyloxy)aniline

Cat. No. B1268287
CAS RN: 74900-81-5
M. Wt: 149.19 g/mol
InChI Key: HQZRFXBFXJEYID-UHFFFAOYSA-N
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Description

3-(Allyloxy)aniline is an organic compound known for its potential use in different industries due to its unique physical and chemical properties. It has a molecular weight of 149.19 g/mol . The IUPAC name for this compound is 3-(allyloxy)phenylamine .


Synthesis Analysis

The synthesis of anilines, including 3-(Allyloxy)aniline, can be achieved through various methods. One such method involves the nitration of arenes, followed by the reduction of nitroarenes . Another approach involves the use of light and two transition-metal catalysts to produce anilines . A four-step protocol has also been reported for the synthesis of a similar compound, 3-allyl-2-(allyloxy)-5-bromoaniline, from 2-allylphenol. The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .


Molecular Structure Analysis

The molecular formula of 3-(Allyloxy)aniline is C9H11NO . The InChI code for this compound is 1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2 .


Chemical Reactions Analysis

Anilines, including 3-(Allyloxy)aniline, are precursors of many high-value chemical products. They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities. These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .


Physical And Chemical Properties Analysis

3-(Allyloxy)aniline is a liquid at room temperature . It has a molecular weight of 149.19 g/mol . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines are generally considered to be weak bases .

Safety and Hazards

When handling 3-(Allyloxy)aniline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. It is also advised to avoid ingestion and inhalation, as well as dust formation .

Future Directions

There is significant interest in developing new synthetic routes toward functionalized aniline derivatives due to their role in diverse syntheses, especially in medicinal chemistry . Research interest is centered on the mild C-H activation of miscellaneous allylbenzenes (including anilines). For instance, transition metal-free protocols for the synthesis of (E)-allylic compounds and α-alkyl styrenes from terminal alkenes have been developed .

properties

IUPAC Name

3-prop-2-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZRFXBFXJEYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332618
Record name 3-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74900-81-5
Record name 3-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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